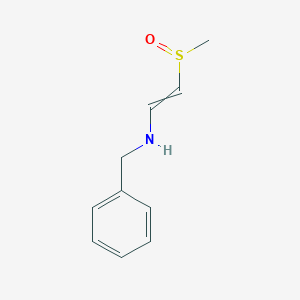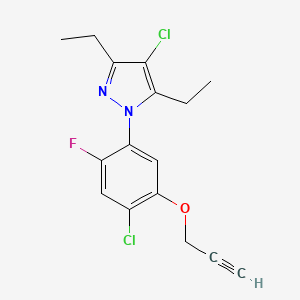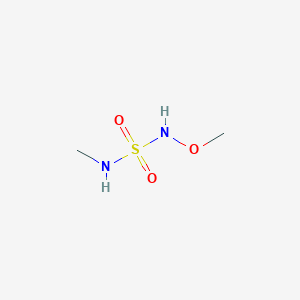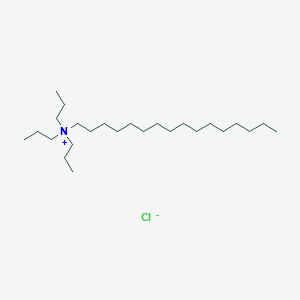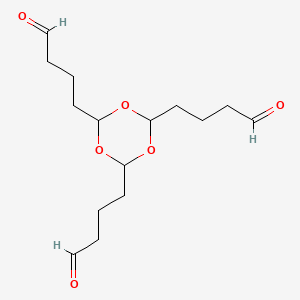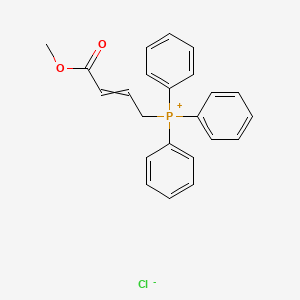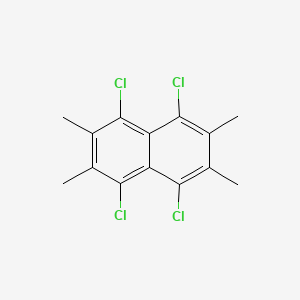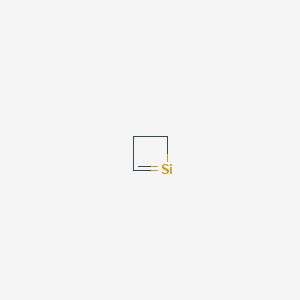
Silacyclobutene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrosilete is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms within its molecular structure, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrosilete typically involves the reduction of corresponding indole derivatives. One common method is the reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dihydrosilete may involve large-scale reduction processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
化学反应分析
Types of Reactions
2,3-Dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Further reduction can lead to the formation of fully saturated silicon-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Fully saturated silicon-containing compounds.
Substitution: Substituted silicon derivatives with various functional groups.
科学研究应用
2,3-Dihydrosilete has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
作用机制
The mechanism of action of 2,3-Dihydrosilete involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in different applications .
相似化合物的比较
Similar Compounds
2,3-Dihydroindole: Similar in structure but lacks silicon atoms.
2,3-Dihydrobenzofuran: Contains oxygen instead of silicon.
2,3-Dihydrothiophene: Contains sulfur instead of silicon.
Uniqueness
2,3-Dihydrosilete is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its oxygen, sulfur, and carbon analogs. This uniqueness makes it valuable for applications that require specific interactions with silicon.
属性
分子式 |
C3H5Si |
|---|---|
分子量 |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-2-4-3-1/h2H,1,3H2 |
InChI 键 |
GPYSWSYPQIBYAX-UHFFFAOYSA-N |
规范 SMILES |
C1C[Si]=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
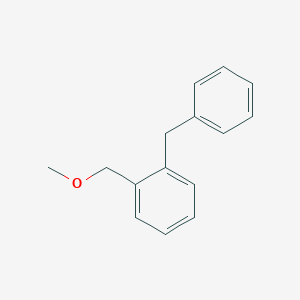
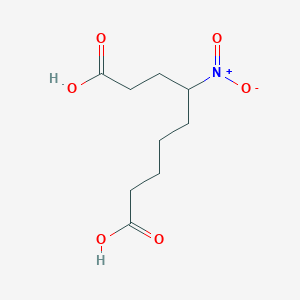
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
